5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticancer Applications
Isoxazolines, including derivatives similar to "5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole," are recognized for their significance in medicinal chemistry, particularly as anticancer agents. The structural diversity and biological relevance of isoxazoline-containing compounds have been extensively explored, with a focus on their potential as chemotherapeutic candidates. These compounds have been identified in natural sources and synthesized through various pathways, emphasizing their versatility and applicability in anticancer drug development. The structural-activity relationship and stereochemical considerations play crucial roles in enhancing their anticancer efficacy, offering insights into designing novel therapeutic agents (Kamalneet Kaur et al., 2014).
Organic Synthesis and Heterocyclic Chemistry
The synthesis of nitrogen-containing heterocycles, such as isoxazole derivatives, involves tandem catalysis techniques that integrate multiple reaction steps into a single process. This methodology facilitates the efficient production of five-membered aromatic nitrogen heterocycles, including isoxazoles, which are crucial in medicinal chemistry. The comprehensive review of tandem reactions up to March 2020 showcases the development and application of these techniques in creating compounds with significant pharmacological activities, thereby underscoring the importance of "this compound" and related structures in drug discovery and development (J. F. Campos & S. Berteina‐Raboin, 2020).
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The presence of the imidazole ring, a five-membered heterocyclic moiety, contributes to the compound’s chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds, in general, are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , which may influence the compound’s stability and efficacy in different environments.
Future Directions
Properties
IUPAC Name |
5-methyl-4-[(2-methylimidazol-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-9(5-11-13-7)6-12-4-3-10-8(12)2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVPNLLXRWPLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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